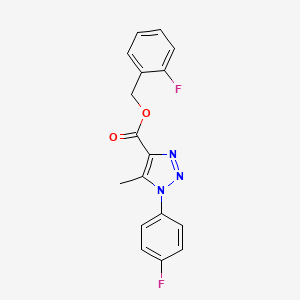

![molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6](/img/no-structure.png)

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which includes “4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide”, can be achieved through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

Quinazoline is an essential scaffold, known to be linked with various biological activities, including analgesic and anti-inflammatory activities . Two substituted quinazoline derivatives showed substantial pain reduction and had good activity in animal models of visceral and inflammatory pain .

Anti-Hypertensive Agents

Quinazoline derivatives have been associated with anti-hypertensive activities . The specific structural features of these derivatives have been explored to understand their biological targets better .

Anti-Bacterial Agents

Quinazoline compounds have shown significant anti-bacterial activities . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study this system against several biological activities .

Anti-Diabetic Agents

Quinazoline derivatives have also been associated with anti-diabetic activities . Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets .

Anti-Malarial Agents

Quinazoline compounds have shown significant anti-malarial activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Anti-Cancer Agents

Quinazoline derivatives have shown significant anti-cancer activities . For example, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition and showed anticancer activity against the MCF-7 cell line . Another study showed that a new N-substituted 2-arylquinazolinones bearing transstilbene moiety showed a good profile against human ductal breast epithelial tumor (T-47D) and human breast adenocarcinoma (MCF-7 and MDA-MB-231), showing two-fold potency more than etoposide standard drug .

Anti-Convulsant Agents

Quinazoline derivatives have also been associated with anti-convulsant activities . The structure–activity relationship has been explored to understand the specific structural features of their biological targets .

Anti-Tubercular Agents

Quinazoline compounds have shown significant anti-tubercular activities . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study this system against several biological activities .

Future Directions

Quinazoline and quinazolinone derivatives have broad applications in the biological, pharmaceutical, and material fields . The development of novel classes of antibacterial agents is a significant target in medicinal chemistry due to the emergence of drug resistance . Therefore, the future direction could involve further investigation of this compound and its derivatives as potential drug molecules.

Mechanism of Action

Target of Action

Quinazolinones, a class of compounds to which this molecule belongs, have been known to target a variety of enzymes and receptors, including protein kinases and dihydrofolate reductase .

Mode of Action

Quinazolinones are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some quinazolinones have been found to inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters .

Biochemical Pathways

For example, inhibition of MAOs can affect the metabolism of neurotransmitters, potentially impacting neurological function .

Pharmacokinetics

The lipophilicity of quinazolinones is known to aid in their penetration through the blood-brain barrier, which could influence their distribution and bioavailability .

Result of Action

Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in ethanol and add 2-chloro-3-formylquinazoline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |

CAS RN |

896699-18-6 |

Product Name |

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |

Molecular Formula |

C15H12N4OS |

Molecular Weight |

296.35 |

IUPAC Name |

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |

InChI |

InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |

InChI Key |

KWTCVMNQVOPACT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)